molecular formula C13H15N3O2 B5850474 1,3-dimethyl-6-[(4-methylphenyl)amino]-2,4(1H,3H)-pyrimidinedione CAS No. 7256-86-2

1,3-dimethyl-6-[(4-methylphenyl)amino]-2,4(1H,3H)-pyrimidinedione

Katalognummer B5850474
CAS-Nummer: 7256-86-2
Molekulargewicht: 245.28 g/mol
InChI-Schlüssel: ZAXVAVJUYTUDSX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-dimethyl-6-[(4-methylphenyl)amino]-2,4(1H,3H)-pyrimidinedione, also known as MMPI, is a potent and selective inhibitor of cGAS-STING signaling pathway. This compound has attracted attention due to its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and infectious diseases.

Wirkmechanismus

1,3-dimethyl-6-[(4-methylphenyl)amino]-2,4(1H,3H)-pyrimidinedione exerts its pharmacological effects by selectively inhibiting the cGAS-STING signaling pathway. This pathway is involved in the production of type I interferons and pro-inflammatory cytokines in response to DNA damage or viral infection. 1,3-dimethyl-6-[(4-methylphenyl)amino]-2,4(1H,3H)-pyrimidinedione binds to the STING protein and prevents its activation, thereby inhibiting downstream signaling events.
Biochemical and Physiological Effects:
1,3-dimethyl-6-[(4-methylphenyl)amino]-2,4(1H,3H)-pyrimidinedione has been shown to have potent anti-inflammatory and immunomodulatory effects. In vitro studies have demonstrated that 1,3-dimethyl-6-[(4-methylphenyl)amino]-2,4(1H,3H)-pyrimidinedione can suppress the production of interferons and cytokines in response to DNA damage or viral infection. In vivo studies have shown that 1,3-dimethyl-6-[(4-methylphenyl)amino]-2,4(1H,3H)-pyrimidinedione can inhibit tumor growth and metastasis, reduce inflammation, and improve survival in animal models of cancer and autoimmune disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 1,3-dimethyl-6-[(4-methylphenyl)amino]-2,4(1H,3H)-pyrimidinedione in lab experiments is its high potency and selectivity. 1,3-dimethyl-6-[(4-methylphenyl)amino]-2,4(1H,3H)-pyrimidinedione has been shown to be effective at low concentrations, which reduces the risk of off-target effects. However, one of the limitations of using 1,3-dimethyl-6-[(4-methylphenyl)amino]-2,4(1H,3H)-pyrimidinedione is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for research on 1,3-dimethyl-6-[(4-methylphenyl)amino]-2,4(1H,3H)-pyrimidinedione. One area of interest is the development of more potent and selective inhibitors of the cGAS-STING signaling pathway. Another area of interest is the investigation of the role of this pathway in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Additionally, the development of new formulations of 1,3-dimethyl-6-[(4-methylphenyl)amino]-2,4(1H,3H)-pyrimidinedione with improved solubility and pharmacokinetic properties could enhance its therapeutic potential.
Conclusion:
In conclusion, 1,3-dimethyl-6-[(4-methylphenyl)amino]-2,4(1H,3H)-pyrimidinedione is a potent and selective inhibitor of the cGAS-STING signaling pathway with potential therapeutic applications in various diseases. The synthesis method of 1,3-dimethyl-6-[(4-methylphenyl)amino]-2,4(1H,3H)-pyrimidinedione involves the reaction of 4-methylphenylamine with 1,3-dimethylbarbituric acid in the presence of a catalyst. 1,3-dimethyl-6-[(4-methylphenyl)amino]-2,4(1H,3H)-pyrimidinedione has been extensively studied for its pharmacological effects, including its anti-inflammatory and immunomodulatory effects. While 1,3-dimethyl-6-[(4-methylphenyl)amino]-2,4(1H,3H)-pyrimidinedione has several advantages for lab experiments, its low solubility in aqueous solutions is a limitation. Future research on 1,3-dimethyl-6-[(4-methylphenyl)amino]-2,4(1H,3H)-pyrimidinedione could lead to the development of new therapies for cancer, autoimmune disorders, and infectious diseases.

Synthesemethoden

The synthesis of 1,3-dimethyl-6-[(4-methylphenyl)amino]-2,4(1H,3H)-pyrimidinedione involves the reaction of 4-methylphenylamine with 1,3-dimethylbarbituric acid in the presence of a catalyst, such as phosphorus oxychloride or thionyl chloride. The resulting product is purified by recrystallization to obtain 1,3-dimethyl-6-[(4-methylphenyl)amino]-2,4(1H,3H)-pyrimidinedione in high purity.

Wissenschaftliche Forschungsanwendungen

1,3-dimethyl-6-[(4-methylphenyl)amino]-2,4(1H,3H)-pyrimidinedione has been extensively studied for its potential therapeutic applications in various diseases. In cancer, 1,3-dimethyl-6-[(4-methylphenyl)amino]-2,4(1H,3H)-pyrimidinedione has shown promising results in inhibiting tumor growth and metastasis by blocking the cGAS-STING signaling pathway. In autoimmune disorders, 1,3-dimethyl-6-[(4-methylphenyl)amino]-2,4(1H,3H)-pyrimidinedione has been shown to suppress the production of interferons and cytokines, which are involved in the pathogenesis of these diseases. In infectious diseases, 1,3-dimethyl-6-[(4-methylphenyl)amino]-2,4(1H,3H)-pyrimidinedione has been shown to inhibit the replication of various viruses, including herpes simplex virus, HIV, and Zika virus.

Eigenschaften

IUPAC Name

1,3-dimethyl-6-(4-methylanilino)pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-9-4-6-10(7-5-9)14-11-8-12(17)16(3)13(18)15(11)2/h4-8,14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAXVAVJUYTUDSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10354622
Record name 1,3-Dimethyl-6-p-tolylamino-1H-pyrimidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl-6-p-tolylamino-1H-pyrimidine-2,4-dione

CAS RN

7256-86-2
Record name 1,3-Dimethyl-6-p-tolylamino-1H-pyrimidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.